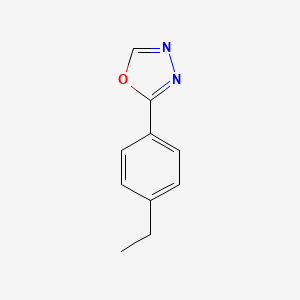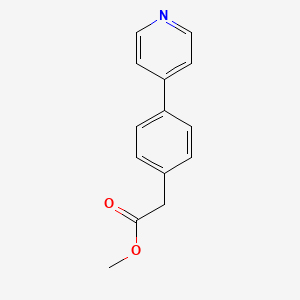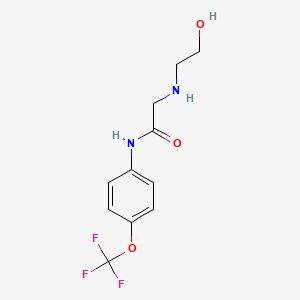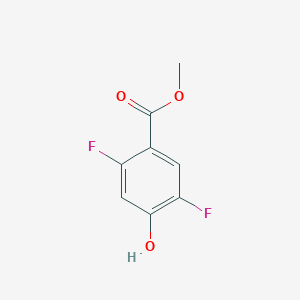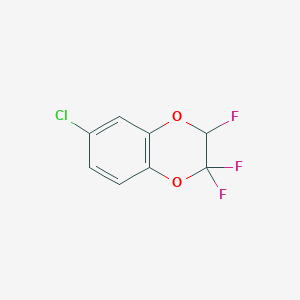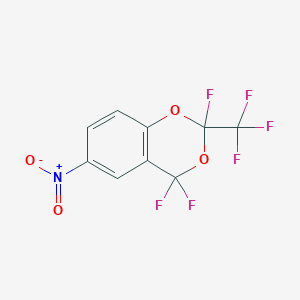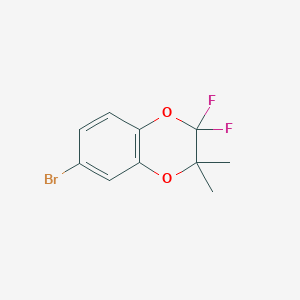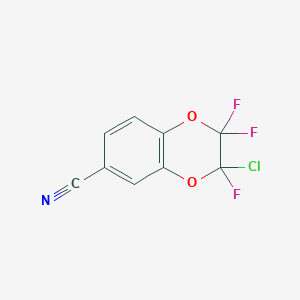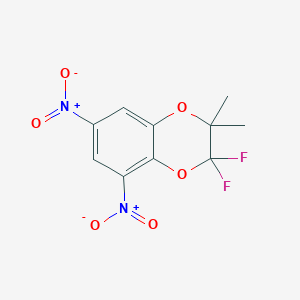
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin (DFDDD) is a nitroaromatic compound that has been studied extensively for its potential applications in scientific research. It is a highly stable compound that has a wide range of uses in the laboratory setting and has been demonstrated to have a number of biochemical and physiological effects.
科学的研究の応用
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been used in a number of scientific research applications. It has been used to study the effects of nitroaromatic compounds on the environment and to investigate the potential for their use as a pesticide. It has also been used to study the effects of nitroaromatic compounds on the human body, as well as their potential for use as a therapeutic agent. Additionally, 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been used in studies of the metabolism of nitroaromatic compounds and their potential for use as a fuel additive.
作用機序
The mechanism of action of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% is not yet fully understood. However, it is believed that the compound acts as an oxidizing agent, which can cause oxidative damage to cells and tissues. It is also believed that 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% may interfere with the activity of enzymes and other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been demonstrated to have an inhibitory effect on the activity of enzymes involved in DNA repair and replication. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. It has also been demonstrated to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins.
実験室実験の利点と制限
The use of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% in laboratory experiments has a number of advantages. It is a highly stable compound, which makes it suitable for use in a variety of laboratory settings. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use. It is a powerful oxidizing agent, which can cause oxidative damage to cells and tissues. Additionally, it can interfere with the activity of enzymes and other proteins, leading to changes in cellular processes.
将来の方向性
There are a number of potential future directions for research on 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90%. These include further studies into its mechanism of action and the effects of its use in laboratory experiments. Additionally, research into its potential use as a pesticide or therapeutic agent could be beneficial. Finally, research into the potential use of 2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% as a fuel additive could be beneficial.
合成法
2,2-Difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin, 90% can be synthesized in several different ways. The most common method is a two-step synthesis, which involves the reaction of 2,2-difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin-4-oxide with a suitable reducing agent. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 2,2-difluoro-3,3-dimethyl-6,8-dinitro-2,3-dihydro-1,4-benzodioxin-4-oxide with an alkali metal or an alkaline earth metal.
特性
IUPAC Name |
3,3-difluoro-2,2-dimethyl-5,7-dinitro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O6/c1-9(2)10(11,12)20-8-6(14(17)18)3-5(13(15)16)4-7(8)19-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPLPCRWIXRRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-])(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

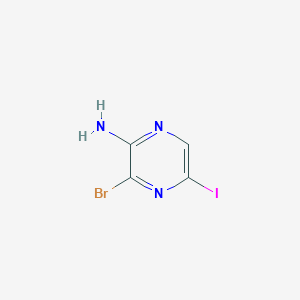
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)
